9-tert-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a chromene ring fused with an oxazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with tert-butylamine under specific conditions to form the desired oxazine ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents, such as:
- 3-benzyl-9-butyl-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The uniqueness of 9-TERT-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific tert-butyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
9-tert-butyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-10-7-14(18)20-15-11(10)5-6-13-12(15)8-17(9-19-13)16(2,3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
CBCCJMBBUCVWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C(C)(C)C |
Origin of Product |
United States |
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